molecular formula C9H7N3O5 B14918800 2-[2-(4-Nitrobenzoyl)hydrazono]acetic acid

2-[2-(4-Nitrobenzoyl)hydrazono]acetic acid

Cat. No.: B14918800
M. Wt: 237.17 g/mol
InChI Key: BPMRFRFMVMRQJU-BJMVGYQFSA-N
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Description

2-[2-(4-Nitrobenzoyl)hydrazono]acetic acid is an organic compound that has garnered interest in the field of organic chemistry due to its unique structure and potential applications. This compound is characterized by the presence of a nitrobenzoyl group attached to a hydrazonoacetic acid moiety, making it a versatile scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Nitrobenzoyl)hydrazono]acetic acid typically involves the condensation of 4-nitrobenzohydrazide with 4-aryl-2,4-dioxobutanoic acids. This reaction is carried out in isopropyl alcohol at a temperature of 85°C under vigorous stirring for one hour . The resulting product undergoes intramolecular cyclization in the presence of propionic anhydride to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Nitrobenzoyl)hydrazono]acetic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The hydrazono group can be reduced to form hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of electrophilic centers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitro to amino derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazonoacetic acid derivatives.

Scientific Research Applications

2-[2-(4-Nitrobenzoyl)hydrazono]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-Nitrobenzoyl)hydrazono]acetic acid involves its interaction with molecular targets through its electrophilic centers. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The hydrazono group can form hydrogen bonds and interact with enzymes, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-Nitrobenzoyl)hydrazono]acetic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C9H7N3O5

Molecular Weight

237.17 g/mol

IUPAC Name

(2E)-2-[(4-nitrobenzoyl)hydrazinylidene]acetic acid

InChI

InChI=1S/C9H7N3O5/c13-8(14)5-10-11-9(15)6-1-3-7(4-2-6)12(16)17/h1-5H,(H,11,15)(H,13,14)/b10-5+

InChI Key

BPMRFRFMVMRQJU-BJMVGYQFSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C/C(=O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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